![molecular formula C16H26O3 B13435813 Methyl [2alpha(E),3beta]-3-Methyl-5-[3-methyl-3-(4-methyl-3-pentenyl)oxiranyl]-2-pentenoic Acid Ester](/img/structure/B13435813.png)
Methyl [2alpha(E),3beta]-3-Methyl-5-[3-methyl-3-(4-methyl-3-pentenyl)oxiranyl]-2-pentenoic Acid Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [2alpha(E),3beta]-3-Methyl-5-[3-methyl-3-(4-methyl-3-pentenyl)oxiranyl]-2-pentenoic Acid Ester is a complex organic compound with a unique structure that includes multiple methyl groups, an oxirane ring, and a pentenoic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2alpha(E),3beta]-3-Methyl-5-[3-methyl-3-(4-methyl-3-pentenyl)oxiranyl]-2-pentenoic Acid Ester typically involves multiple steps, including the formation of the oxirane ring and the esterification of the pentenoic acid. One common synthetic route involves the following steps:
Formation of the Oxirane Ring: This can be achieved through the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid, under controlled conditions.
Esterification: The resulting oxirane intermediate is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl [2alpha(E),3beta]-3-Methyl-5-[3-methyl-3-(4-methyl-3-pentenyl)oxiranyl]-2-pentenoic Acid Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols can open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl [2alpha(E),3beta]-3-Methyl-5-[3-methyl-3-(4-methyl-3-pentenyl)oxiranyl]-2-pentenoic Acid Ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl [2alpha(E),3beta]-3-Methyl-5-[3-methyl-3-(4-methyl-3-pentenyl)oxiranyl]-2-pentenoic Acid Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activity or receptor signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-2-butenoate: A simpler ester with similar structural features but lacking the oxirane ring.
Methyl 3-methylcrotonate: Another ester with a similar backbone but different functional groups.
Uniqueness
Methyl [2alpha(E),3beta]-3-Methyl-5-[3-methyl-3-(4-methyl-3-pentenyl)oxiranyl]-2-pentenoic Acid Ester is unique due to the presence of the oxirane ring and the specific arrangement of methyl groups. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H26O3 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
methyl (E)-3-methyl-5-[(2S,3S)-3-methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]pent-2-enoate |
InChI |
InChI=1S/C16H26O3/c1-12(2)7-6-10-16(4)14(19-16)9-8-13(3)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b13-11+/t14-,16-/m0/s1 |
InChI Key |
HODRQGNLKOVWET-QNICALHASA-N |
Isomeric SMILES |
CC(=CCC[C@]1([C@@H](O1)CC/C(=C/C(=O)OC)/C)C)C |
Canonical SMILES |
CC(=CCCC1(C(O1)CCC(=CC(=O)OC)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


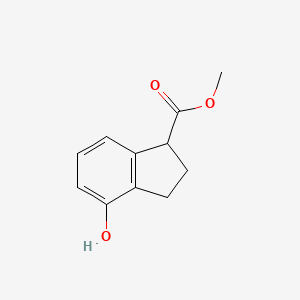
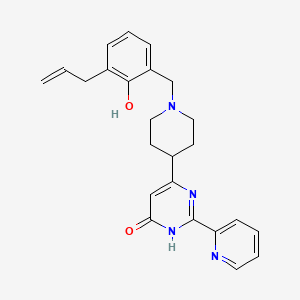
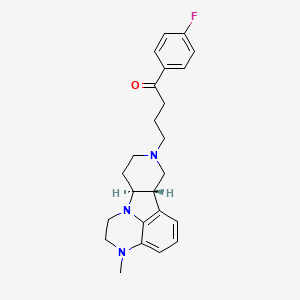
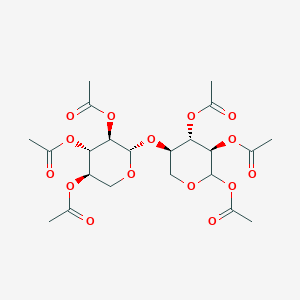
![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)

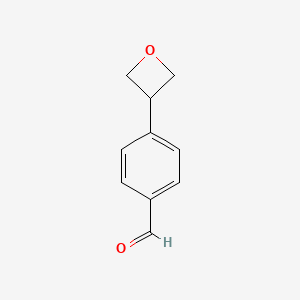
![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
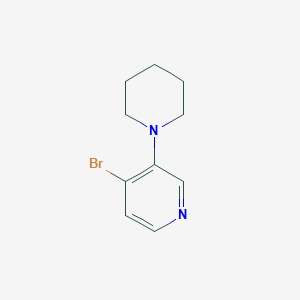
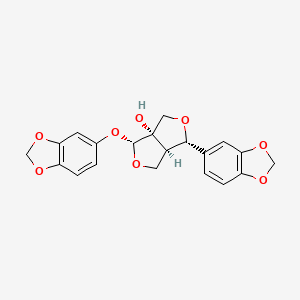
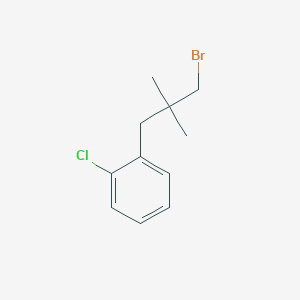

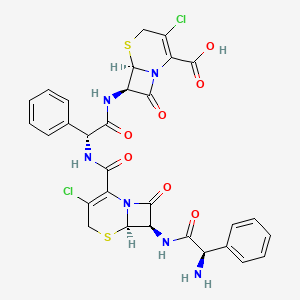
![(R)-12-((S)-7-Fluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-7-hydroxy-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B13435794.png)
